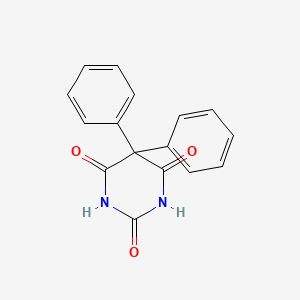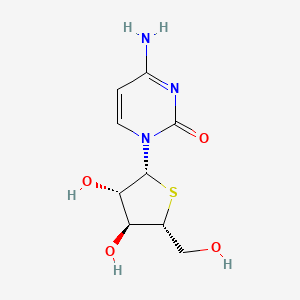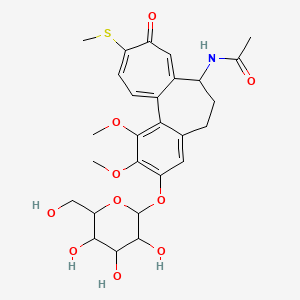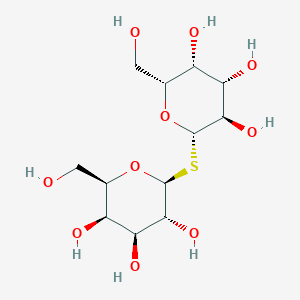
5,5-Diphenylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of T-2007 typically involves the use of organolithium and organomagnesium species, which are highly reactive and require controlled conditions . The preparation process often includes the following steps:
Formation of Organolithium Species: This involves the reaction of lithium with an organic halide under low temperatures to form the organolithium compound.
Reaction with Electrophiles: The organolithium compound is then reacted with various electrophiles, such as carbonyl compounds, to form the desired product.
Industrial Production Methods
Industrial production of T-2007 may involve the use of flow microreactors to control the highly reactive nature of organolithium and organomagnesium species . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
T-2007 undergoes several types of chemical reactions, including:
Oxidation: T-2007 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involving T-2007 typically use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: T-2007 can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of T-2007 may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
T-2007 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on neurotransmitter receptors, particularly AMPA and GABA receptors.
Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its receptor modulation properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of T-2007 involves its interaction with neurotransmitter receptors. As an AMPA receptor antagonist, T-2007 inhibits the action of glutamate at these receptors, reducing excitatory neurotransmission. Conversely, as a GABA receptor agonist, T-2007 enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . These dual actions make T-2007 a compound of interest for studying neurological pathways and potential therapeutic interventions.
類似化合物との比較
Similar Compounds
T-2006: Another AMPA receptor antagonist with similar properties but different molecular structure.
T-2008: A compound with both AMPA receptor antagonistic and GABA receptor agonistic properties, similar to T-2007.
Uniqueness of T-2007
T-2007 stands out due to its balanced dual action on both AMPA and GABA receptors, making it a unique tool for studying the interplay between excitatory and inhibitory neurotransmission. Its specific molecular structure also provides distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
特性
CAS番号 |
21914-07-8 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
5,5-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13/h1-10H,(H2,17,18,19,20,21) |
InChIキー |
IKVPZYAOGOJTLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
外観 |
Solid powder |
その他のCAS番号 |
21914-07-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
64038-07-9 (mono-hydrochloride salt) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5,5-diphenylbarbituric acid 5,5-diphenylbarbituric acid, monosodium salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)












![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)